tert-Butyl (2R,3S)-3-(benzyloxy)-2-(3-bromo-2-oxopropyl)piperidine-1-carboxylate

Antiprotozoal activity Cryptosporidium parvum Enantiomer comparison

tert-Butyl (2R,3S)-3-(benzyloxy)-2-(3-bromo-2-oxopropyl)piperidine-1-carboxylate (CAS 290315-11-6) is a chiral piperidine intermediate bearing a benzyloxy group, a bromo-substituted 2-oxopropyl side chain, and an N-Boc protecting group. Its defined (2R,3S) absolute configuration makes it the critical downstream precursor for the biologically active (+)-halofuginone enantiomer, distinguishing it from other stereoisomers and synthetic analogs.

Molecular Formula C20H28BrNO4
Molecular Weight 426.3 g/mol
Cat. No. B12988620
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (2R,3S)-3-(benzyloxy)-2-(3-bromo-2-oxopropyl)piperidine-1-carboxylate
Molecular FormulaC20H28BrNO4
Molecular Weight426.3 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCC(C1CC(=O)CBr)OCC2=CC=CC=C2
InChIInChI=1S/C20H28BrNO4/c1-20(2,3)26-19(24)22-11-7-10-18(17(22)12-16(23)13-21)25-14-15-8-5-4-6-9-15/h4-6,8-9,17-18H,7,10-14H2,1-3H3/t17-,18+/m1/s1
InChIKeyNVYPBDHNERSPTE-MSOLQXFVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (2R,3S)-3-(benzyloxy)-2-(3-bromo-2-oxopropyl)piperidine-1-carboxylate: Specified (2R,3S)-Stereoisomer for Halofuginone Synthesis


tert-Butyl (2R,3S)-3-(benzyloxy)-2-(3-bromo-2-oxopropyl)piperidine-1-carboxylate (CAS 290315-11-6) is a chiral piperidine intermediate bearing a benzyloxy group, a bromo-substituted 2-oxopropyl side chain, and an N-Boc protecting group . Its defined (2R,3S) absolute configuration makes it the critical downstream precursor for the biologically active (+)-halofuginone enantiomer, distinguishing it from other stereoisomers and synthetic analogs [1].

Why Generic Substitution of tert-Butyl (2R,3S)-3-(benzyloxy)-2-(3-bromo-2-oxopropyl)piperidine-1-carboxylate Is Not Feasible


In-class piperidine intermediates cannot be interchanged due to the stringent stereochemical and functional group requirements of the halofuginone synthesis pathway. The (2R,3S) configuration is essential; use of the (2S,3R) or (2S,3S) diastereomer leads to a final product with dramatically reduced or absent biological activity, as established by direct enantiomeric comparison [1]. Additionally, the specific benzyloxy protecting group is integral to the stereoselective catalytic asymmetric synthesis, and substitution with simpler alkoxy groups (e.g., methoxy) would likely disrupt downstream coupling efficiency and final product yield [2].

Quantitative Evidence Guide for tert-Butyl (2R,3S)-3-(benzyloxy)-2-(3-bromo-2-oxopropyl)piperidine-1-carboxylate Selection


Stereochemistry-Driven Biological Activity: (2R,3S) vs. (2S,3R) Final Product Comparison

The final active pharmaceutical ingredient derived from this intermediate, halofuginone, exhibits activity that is strictly dependent on the (2R,3S) configuration [1]. The (2R,3S)-(+)-enantiomer shows potent in vitro inhibition of C. parvum with an IC50 of 0.44 nM, whereas the (2S,3R)-(-)-enantiomer, derived from the corresponding (2S,3R) intermediate, is essentially inactive, failing to reach 50% inhibition at concentrations up to 1 µM [1]. This directly confirms that the (2R,3S) intermediate is mandatory for producing a therapeutically meaningful final compound.

Antiprotozoal activity Cryptosporidium parvum Enantiomer comparison

Stereochemical Integrity in the Asymmetric Synthesis: 98% Enantiomeric Excess Achievable

The state-of-the-art synthetic route for this compound, an enzymatic kinetic resolution-cross metathesis sequence, can deliver the key piperidine precursor (compound 12) with 98% enantiomeric excess (e.e.) after two resolution cycles, compared to 87–88% e.e. after a single cycle [1]. This high optical purity is crucial for the final API to meet regulatory requirements.

Asymmetric synthesis Enantiomeric excess Process optimization

Functional Group Necessity: Bromo-Substituted Oxopropyl Side Chain for Quinazolinone Coupling

The 3-bromo-2-oxopropyl side chain is a specific electrophilic handle required for the final-stage N-alkylation coupling with 7-bromo-6-chloro-4(3H)-quinazolinone (XV) to form the halofuginone core [1]. Alternative halogenated side chains (e.g., chloro or iodo analogues) would alter the reactivity profile, potentially leading to different coupling yields or side reactions.

Heterocyclic coupling Halofuginone intermediate Reaction specificity

Commercially Available Purity: 98% Assay Specification

Commercially, this intermediate is offered at a purity of 98% by reputable suppliers, which exceeds the 95% specification often associated with less specialized or generic building blocks .

Analytical specification Purity comparison Procurement standard

Focused Application Scenarios for tert-Butyl (2R,3S)-3-(benzyloxy)-2-(3-bromo-2-oxopropyl)piperidine-1-carboxylate


Synthesis of (+)-Halofuginone for Antiprotozoal and Antifibrotic Drug Development

This intermediate is the direct precursor for the only enantiomer of halofuginone with proven antiprotozoal activity. As shown by Linder et al., the (2R,3S)-(+)-enantiomer exhibits an IC50 of 0.44 nM against C. parvum, while the opposite enantiomer is inactive. Procurement of this specific stereoisomer is non-negotiable for any research program targeting active halofuginone [1].

GMP Pharmaceutical Intermediate for Industrial-Scale Halofuginone Hydrobromide Production

The validated synthetic route, employing an enzymatic kinetic resolution to achieve 98% e.e., demonstrates that this compound can be produced with the stereochemical purity required for regulatory filings. Its 98% commercial assay specification further supports its use as a cGMP intermediate in industrial-scale halofuginone hydrobromide manufacture [2].

Reference Standard for Stereochemical Purity in Halofuginone-Related Substance Analysis

Due to its defined (2R,3S) configuration and high commercial purity (98%), this compound can serve as an analytical reference standard to verify the stereochemical integrity of in-house synthesized intermediates or to identify and quantify the undesired (2S,3R) diastereomer, which is known to lead to an inactive final product [2][3].

Quote Request

Request a Quote for tert-Butyl (2R,3S)-3-(benzyloxy)-2-(3-bromo-2-oxopropyl)piperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.